1-(4-Ethylphenyl)-3-(phenylamino)pyrrolidine-2,5-dione
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Overview
Description
1-(4-Ethylphenyl)-3-(phenylamino)pyrrolidine-2,5-dione is a synthetic organic compound with the molecular formula C13H16N2O2. It is a member of the pyrrolidine-2,5-dione family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylphenyl)-3-(phenylamino)pyrrolidine-2,5-dione typically involves the reaction of 4-ethylphenylamine with maleic anhydride, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylphenyl)-3-(phenylamino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1-(4-Ethylphenyl)-3-(phenylamino)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)-3-(phenylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,4-dione derivatives: These compounds share a similar core structure and may exhibit similar biological activities.
Tetramic acids: These natural compounds have a similar pyrrolidine-2,5-dione structure and are known for their diverse biological activities.
Uniqueness
1-(4-Ethylphenyl)-3-(phenylamino)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C18H18N2O2 |
---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
3-anilino-1-(4-ethylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H18N2O2/c1-2-13-8-10-15(11-9-13)20-17(21)12-16(18(20)22)19-14-6-4-3-5-7-14/h3-11,16,19H,2,12H2,1H3 |
InChI Key |
FBIBPTYFCOATAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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